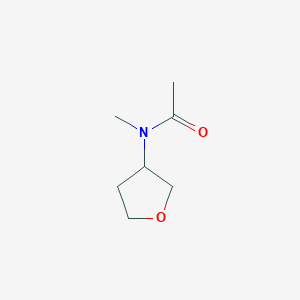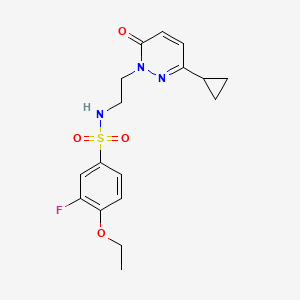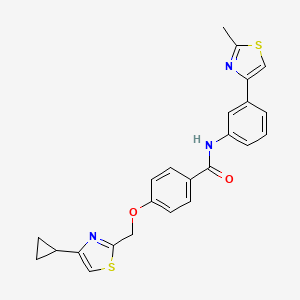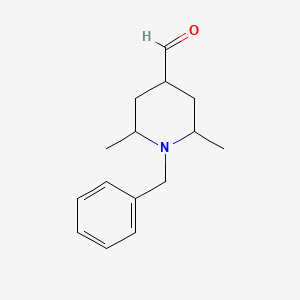
N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential use in scientific research. MPAC is a small molecule that can be synthesized using a variety of methods, and its unique structure allows it to interact with specific biological targets in the body. In
Applications De Recherche Scientifique
Synthesis and Characterization
A variety of compounds structurally related to "N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide" have been synthesized through different chemical pathways. For instance, novel bioactive compounds derived from pyrazine dicarboxylic acid were synthesized and showed significant antimicrobial activity. These compounds were obtained through [2+2] cycloaddition reactions, starting from pyrazine-2,3-dicarboxylic acid, converted into the corresponding diester, followed by hydrazinolysis and treatment with substituted pyridine-2-carbaldehyde to yield new Schiff bases. These bases were then reacted to produce new derivatives, structurally characterized by spectroscopic analysis such as IR, 1H NMR, 13C NMR, and elemental analysis (Ayyash & Habeeb, 2019).
Biological Activities
Antimicrobial Activity
The synthesized derivatives have been screened for their antimicrobial activity, with some showing excellent antibacterial and antifungal activities. This highlights their potential as novel agents for combating microbial infections (Ayyash & Habeeb, 2019).
Antitumor and Antiviral Activities
Enaminones used as building blocks for substituted pyrazoles have been explored for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones showed promising results against human breast and liver carcinoma cell lines, comparing favorably with standard treatments (Riyadh, 2011).
Advanced Applications
PET Imaging Agents
Synthesis of new potential PET (Positron Emission Tomography) imaging agents for the IRAK4 enzyme in neuroinflammation has been reported. These compounds were synthesized through a multi-step process, achieving high radiochemical yield and purity, indicating their utility in biomedical imaging applications (Wang et al., 2018).
Cytotoxicity Studies
Some derivatives have been investigated for their cytotoxic activity against various cancer cell lines, offering insights into their potential as anticancer agents. This includes the evaluation of synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells, with findings suggesting promising avenues for future cancer therapy research (Hassan, Hafez, & Osman, 2014).
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-3-2-4-13(18-10)19-14(21)11-8-20(9-11)15(22)12-7-16-5-6-17-12/h2-7,11H,8-9H2,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVAKJMFRLDIQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

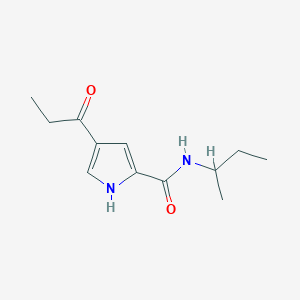
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2357358.png)
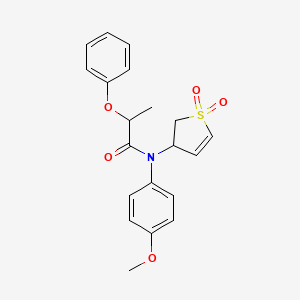
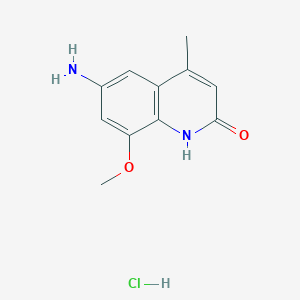
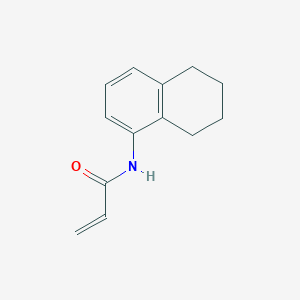
![Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2357366.png)
![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)

